N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine
Overview
Description
N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine is an organic compound with the molecular formula C13H21ClN2 It is a derivative of ethane-1,2-diamine, where the nitrogen atoms are substituted with a 4-chlorophenylmethyl group and two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine typically involves the reaction of 4-chlorobenzyl chloride with N,N-diethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of ethane-1,2-diamine.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Contains a benzamide group instead of ethane-1,2-diamine.
Uniqueness
N-[(4-chlorophenyl)methyl]-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both ethyl and 4-chlorophenylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine, also known by its CAS number 84434-83-3, is an organic compound with the molecular formula C13H21ClN2. This compound is a derivative of ethane-1,2-diamine and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C13H21ClN2
- Molecular Weight : 240.77 g/mol
- CAS Number : 84434-83-3
The compound features a 4-chlorophenylmethyl group attached to a diethylamine backbone, which influences its biological activities and interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cell death in MCF-7 breast cancer cells. The compound was found to induce G2/M phase arrest, leading to apoptosis as confirmed by flow cytometry .
- Lung Cancer Research : In another study focused on non-small cell lung cancer (NSCLC), the compound exhibited potent inhibitory effects on cell proliferation. The results indicated that it could serve as a potential therapeutic agent against NSCLC by targeting specific signaling pathways involved in tumor growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to various biological effects including:
- Inhibition of DNA replication
- Disruption of protein synthesis
- Alteration of cell signaling pathways
Research Applications
The compound is not only significant in medicinal chemistry but also serves as a valuable intermediate in organic synthesis. Its reactivity allows it to be utilized in the development of more complex organic molecules and specialty chemicals .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-3-16(4-2)10-9-15-11-12-5-7-13(14)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHPWYDPGOPWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304455 | |
Record name | N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-83-3 | |
Record name | NSC165828 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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